molecular formula C8H12ClNO4 B13920185 methyl (2R,4S)-1-(2-chloroacetyl)-4-hydroxypyrrolidine-2-carboxylate

methyl (2R,4S)-1-(2-chloroacetyl)-4-hydroxypyrrolidine-2-carboxylate

Cat. No.: B13920185
M. Wt: 221.64 g/mol
InChI Key: WTLYZPHPKZKYBR-NTSWFWBYSA-N
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Description

Methyl (2R,4S)-1-(2-chloroacetyl)-4-hydroxypyrrolidine-2-carboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring, a chloroacetyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,4S)-1-(2-chloroacetyl)-4-hydroxypyrrolidine-2-carboxylate typically involves the reaction of a pyrrolidine derivative with a chloroacetylating agent. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,4S)-1-(2-chloroacetyl)-4-hydroxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The chloroacetyl group can be reduced to form a hydroxymethyl group.

    Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloroacetyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2R,4S)-1-(2-chloroacetyl)-4-hydroxypyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl (2R,4S)-1-(2-chloroacetyl)-4-hydroxypyrrolidine-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R,4S)-1-(2-bromoacetyl)-4-hydroxypyrrolidine-2-carboxylate
  • Methyl (2R,4S)-1-(2-iodoacetyl)-4-hydroxypyrrolidine-2-carboxylate
  • Methyl (2R,4S)-1-(2-fluoroacetyl)-4-hydroxypyrrolidine-2-carboxylate

Uniqueness

Methyl (2R,4S)-1-(2-chloroacetyl)-4-hydroxypyrrolidine-2-carboxylate is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and potential for forming covalent bonds with nucleophiles. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C8H12ClNO4

Molecular Weight

221.64 g/mol

IUPAC Name

methyl (2R,4S)-1-(2-chloroacetyl)-4-hydroxypyrrolidine-2-carboxylate

InChI

InChI=1S/C8H12ClNO4/c1-14-8(13)6-2-5(11)4-10(6)7(12)3-9/h5-6,11H,2-4H2,1H3/t5-,6+/m0/s1

InChI Key

WTLYZPHPKZKYBR-NTSWFWBYSA-N

Isomeric SMILES

COC(=O)[C@H]1C[C@@H](CN1C(=O)CCl)O

Canonical SMILES

COC(=O)C1CC(CN1C(=O)CCl)O

Origin of Product

United States

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